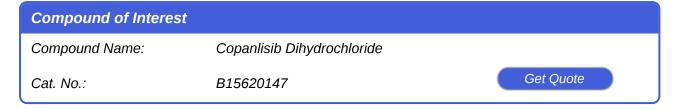


# An In-depth Technical Guide to Copanlisib Dihydrochloride: Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Copanlisib Dihydrochloride**, also known by its code name BAY 80-6946 dihydrochloride, is a potent and selective intravenous pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] [4][5] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[6][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **Copanlisib Dihydrochloride**, along with detailed experimental protocols relevant to its study.

## **Molecular Structure and Chemical Identity**

**Copanlisib Dihydrochloride** is the dihydrochloride salt of copanlisib.[8][9] Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identity of Copanlisib Dihydrochloride



Identifier	Value
IUPAC Name	2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride[8]
CAS Number	1402152-13-9[1][2][10]
Molecular Formula	C23H30Cl2N8O4[3][8][10]
Synonyms	BAY 80-6946 dihydrochloride, Copanlisib HCl[8] [10][11]

## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **Copanlisib Dihydrochloride** is essential for its formulation and delivery.

Table 2: Physicochemical Properties of Copanlisib Dihydrochloride

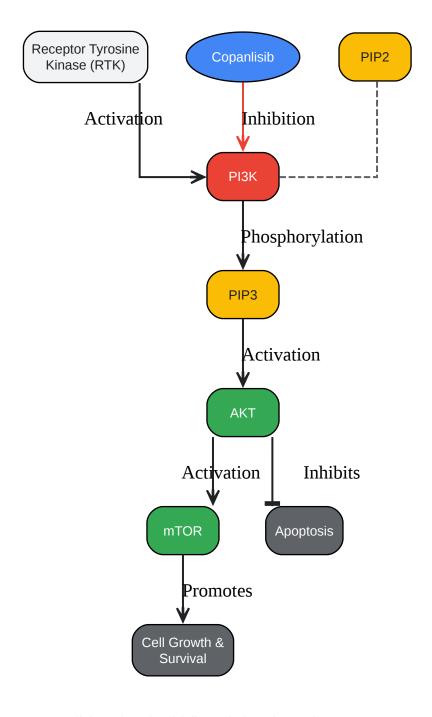


Property	Value
Molecular Weight	553.4 g/mol
Appearance	Off-white to light yellow solid powder[1]
Solubility	Shows pH-dependent solubility; freely soluble in 0.1 M hydrochloric acid.[12] Soluble in DMSO. [11] Water solubility is predicted to be 0.231 mg/mL.[10]
рКа	Specific experimental pKa values are not readily available in the public domain.
Melting Point	A specific melting point is not consistently reported in the public literature.
Storage	Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks).[11] Solutions in DMSO can be stored at -20°C.[11] Protect from moisture.

## **Mechanism of Action: PI3K Inhibition**

Copanlisib is an ATP-competitive inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$ ), with particularly high potency against the  $\alpha$  and  $\delta$  isoforms.[1][2][4][5][7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[7] In many cancers, this pathway is aberrantly activated. By inhibiting PI3K, copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like AKT, leading to the induction of apoptosis and inhibition of tumor cell growth.[7]





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Copanlisib inhibits PI3K, blocking downstream signaling.

# **Biological Activity and Potency**

The inhibitory activity of **Copanlisib Dihydrochloride** against PI3K isoforms has been quantified through various in vitro assays.



Table 3: In Vitro Inhibitory Activity (IC50) of Copanlisib

PI3K Isoform	IC50 (nM)
ΡΙ3Κα	0.5[1][2][4][5]
РІЗКβ	3.7[1][2][4][5]
РІЗКу	6.4[1][2][4][5]
ΡΙ3Κδ	0.7[1][2][4][5]

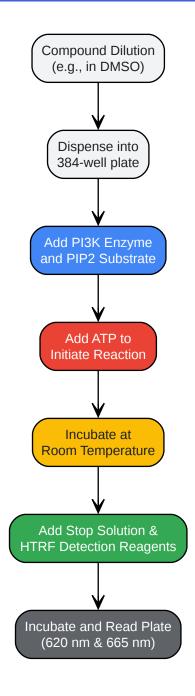
## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of **Copanlisib Dihydrochloride**'s activity.

## In Vitro PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of PI3K and the inhibitory potential of compounds like copanlisib.





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Workflow for a PI3K HTRF kinase assay.

#### Methodology:

 Compound Preparation: Prepare serial dilutions of Copanlisib Dihydrochloride in an appropriate solvent (e.g., DMSO).[13]

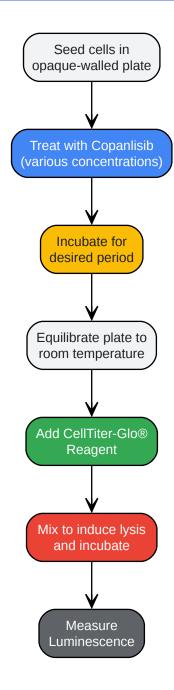


- Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.[13]
- Enzyme and Substrate Addition: Add the recombinant PI3K enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to each well.[13][14]
- Pre-incubation: Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.[13]
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[13][14]
- Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.[13][14]
- Reaction Termination and Detection: Stop the reaction by adding a stop solution, followed by HTRF detection reagents.[13][14]
- Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader at emission wavelengths of 620 nm and 665 nm.[15]
- Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced.
   Calculate the percent inhibition for each concentration of the compound and plot the results to determine the IC50 value.[13]

## **Cell Viability Assay (CellTiter-Glo®)**

This assay quantifies the number of viable cells in culture after treatment with **Copanlisib Dihydrochloride** by measuring ATP levels.





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Workflow for a CellTiter-Glo® cell viability assay.

#### Methodology:

• Cell Seeding: Plate cells in an opaque-walled multiwell plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.[1][16][17]



- Compound Treatment: Treat the cells with serial dilutions of Copanlisib Dihydrochloride for the desired duration (e.g., 72 hours).[16] Include vehicle-only controls.
- Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[1][16][17] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][16][17]
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[1][16][17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][16][17]
- Luminescence Reading: Measure the luminescence using a luminometer.[16]
- Data Analysis: The luminescent signal is directly proportional to the number of viable cells.
   Calculate the percentage of cell viability relative to the vehicle-treated control to determine the effect of the compound.

## Conclusion

**Copanlisib Dihydrochloride** is a well-characterized PI3K inhibitor with significant potential in oncology research and development. Its potent and selective activity against class I PI3K isoforms, particularly PI3K- $\alpha$  and PI3K- $\delta$ , underscores its therapeutic relevance. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling further investigation into its biological effects and potential applications.

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